N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide
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Overview
Description
N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a piperazine ring, a cyclohexyl group, and a pyrrolidine carboxamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting 1-chloro-4-methoxybenzene with 1-methylpiperazine.
Cyclohexyl Group Introduction: The cyclohexyl group is introduced through a nucleophilic substitution reaction involving cyclohexyl bromide and the piperazine derivative.
Pyrrolidine Carboxamide Formation: The final step involves the formation of the pyrrolidine carboxamide moiety through a condensation reaction between the cyclohexyl-piperazine intermediate and a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using hydrazine hydrate over Raney nickel.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the cyclohexyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Hydrazine hydrate, Raney nickel
Substitution: Cyclohexyl bromide, 1-chloro-4-methoxybenzene
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and hydrophobic interactions with various proteins, influencing their activity and function . These interactions can modulate signaling pathways and cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-((4-Methylpiperazin-1-yl)methyl)-5-nitro-1H-indole
- 3-(4-Methylpiperazin-1-yl)propanoic acid
- N-methyl-2-(4-methylpiperazin-1-yl)ethanamine
Uniqueness
N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide stands out due to its unique combination of functional groups, which allows it to participate in a diverse array of chemical reactions and exhibit a broad spectrum of biological activities. Its structural complexity and versatility make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4O2/c1-25-12-14-26(15-13-25)23(10-6-3-7-11-23)18-24-22(29)19-16-21(28)27(17-19)20-8-4-2-5-9-20/h2,4-5,8-9,19H,3,6-7,10-18H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVIQCRHQGEBKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2(CCCCC2)CNC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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